

# Pericosine A: A Technical Guide to a Marine-Derived Carbasugar Metabolite

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Pericosine A**, a unique carbasugar metabolite, has been isolated from the marine-derived fungus Periconia byssoides. Structurally, it is a highly functionalized C7 cyclohexenoid, possessing a rare hybrid framework derived from the shikimate and polyketide biosynthetic pathways.[1] This compound has garnered significant attention within the scientific community due to its potent and selective biological activities, particularly its anticancer properties. In vitro studies have demonstrated significant cytotoxicity against a range of cancer cell lines, including P388 murine leukemia, HBC-5 breast cancer, and SNB-75 glioblastoma cells.[2][3] Mechanistic investigations have revealed that **Pericosine A** exerts its effects through the inhibition of key oncogenic enzymes, namely protein kinase EGFR (Epidermal Growth Factor Receptor) and human topoisomerase II.[2] Furthermore, the (-)-enantiomer of **Pericosine A** has shown specific inhibitory activity against α-glucosidase and β-galactosidase.[4] This technical guide provides a comprehensive overview of **Pericosine A**, detailing its biological activities through quantitative data, outlining the experimental protocols for its study, and visualizing its mechanisms of action and biosynthetic origins.

## **Chemical and Physical Properties**

**Pericosine A** is a carbocyclic analog of a monosaccharide where a carbon atom replaces the ring oxygen.[1] Naturally occurring **Pericosine A** is found as an enantiomeric mixture.[4]



Property	Value
IUPAC Name	methyl (3S,4S,5S,6S)-6-chloro-3,4,5- trihydroxycyclohexene-1-carboxylate
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClO <sub>5</sub>
Molecular Weight	222.62 g/mol
Source	Fungus Periconia byssoides (strain OUPS-N133)
Original Host	Sea Hare, Aplysia kurodai

# **Biological Activity: Quantitative Data**

The biological activities of **Pericosine A** have been quantified across various assays, demonstrating its potential as a therapeutic agent. The data below is compiled from multiple studies.

**Table 1: In Vitro Cytotoxicity of Pericosine A** 

Cell Line	Cancer Type	Activity Metric	Value	Reference
P388	Murine Lymphocytic Leukemia	ED50	0.1 μg/mL	[2]
HBC-5	Human Breast Cancer	log GI50	-5.22 M	[5][6]
SNB-75	Human Glioblastoma	log Gl₅o	-7.27 M	[5][6]

# **Table 2: Enzyme Inhibition by Pericosine A**



Target Enzyme	Assay Type	Activity Metric	Value
Protein Kinase EGFR	Tyrosine Kinase Inhibition	% Inhibition	40-70% (at 100 μg/mL)
Human Topoisomerase II	DNA Relaxation Inhibition	IC50	100-300 μΜ
α-Glucosidase	Glycosidase Inhibition	IC50	2.25 mM (for (-)- enantiomer)
β-Galactosidase	Glycosidase Inhibition	IC50	5.38 mM (for (-)- enantiomer)

**Table 3: In Vivo Antitumor Activity of Pericosine A** 

Animal Model	Cancer Model	Administration	Dosage	Outcome
Mice	P388 Leukemia	Intraperitoneal (i.p.)	25 mg/kg	Increased survival days

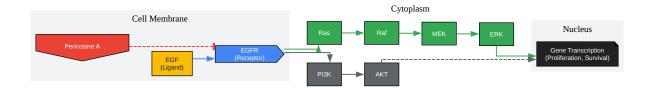
## **Key Signaling Pathways and Mechanisms of Action**

**Pericosine A**'s anticancer effects are primarily attributed to its interaction with two critical cellular targets: the EGFR signaling pathway and the nuclear enzyme Topoisomerase II.

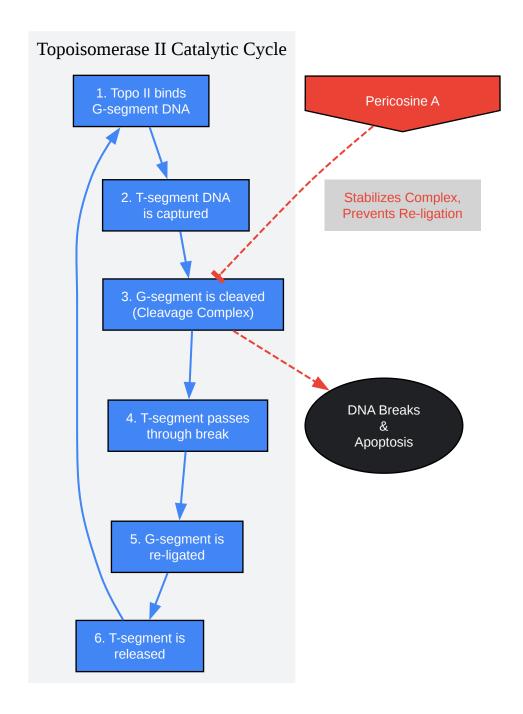
### **Inhibition of the EGFR Signaling Pathway**

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. **Pericosine A** inhibits the tyrosine kinase activity of EGFR, thereby blocking the initiation of these oncogenic signals.

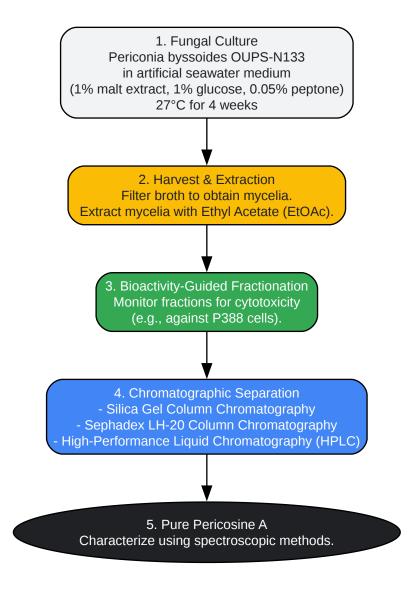




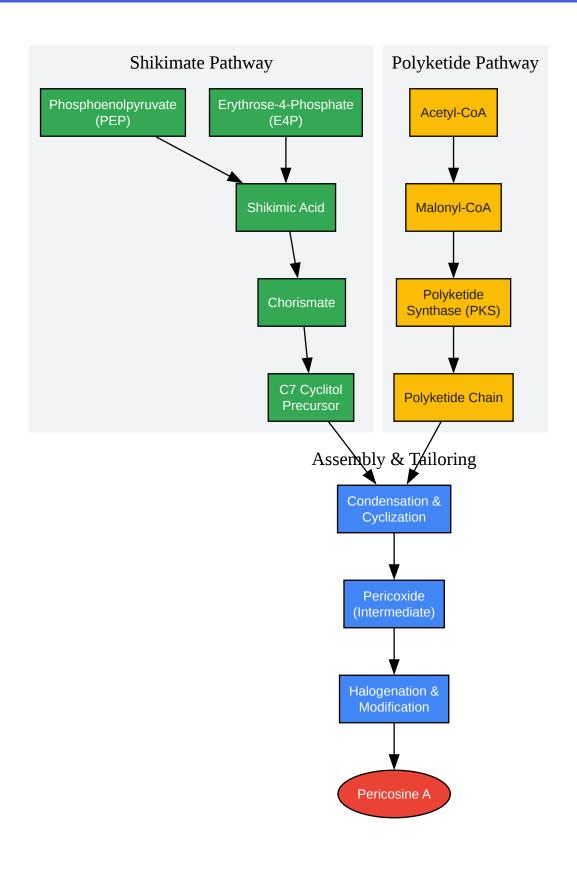












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